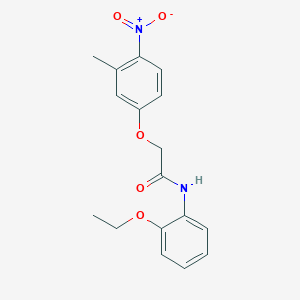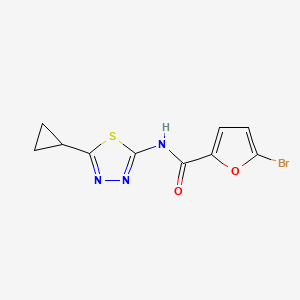![molecular formula C19H20N4O3S B3744990 N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B3744990.png)
N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea
Descripción general
Descripción
N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea, commonly known as EM-1, is a synthetic chemical compound that has been extensively studied for its potential application in scientific research. EM-1 is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of EM-1 is not fully understood. However, it has been suggested that EM-1 exerts its biological effects by modulating the activity of various signaling pathways in the body. For example, EM-1 has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
EM-1 has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that EM-1 can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). EM-1 has also been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EM-1 in scientific research is its versatility. EM-1 can be easily synthesized and modified, allowing for the creation of a wide range of analogs with varying biological activities. However, one of the limitations of EM-1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of EM-1. One area of interest is the development of EM-1 analogs with improved solubility and bioavailability. Another potential direction is the investigation of EM-1's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of EM-1 and its potential applications in scientific research.
Conclusion:
EM-1 is a synthetic chemical compound that has been extensively studied for its potential application in scientific research. It possesses a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. EM-1 has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While there are limitations to working with EM-1, its versatility and potential for modification make it an attractive compound for further study.
Aplicaciones Científicas De Investigación
EM-1 has been studied extensively for its potential application in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. EM-1 has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-3-13-4-8-16(9-5-13)26-12-17-22-23-19(27-17)21-18(24)20-14-6-10-15(25-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCDSCVVANXXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[benzyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3744912.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B3744917.png)
![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B3744931.png)
![N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3744937.png)
![(4-chlorophenyl)[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl]methanone](/img/structure/B3744943.png)
![N-(4-bromophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3744945.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propanamide](/img/structure/B3744950.png)


![4-[(4-chlorobenzyl)thio]-6-methylpyrimidine](/img/structure/B3744968.png)
![N-cyclohexyl-2-[(6-methylpyrimidin-4-yl)thio]acetamide](/img/structure/B3744977.png)

![N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide](/img/structure/B3745001.png)
